3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2 |
InChI Key |
GSARZDODCJYUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
Recent studies have identified 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for mycobacterial cell wall biosynthesis. This inhibition has shown significant antimycobacterial activity against strains resistant to conventional treatments .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis. These findings suggest its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .
Therapeutic Potential
The compound's ability to inhibit specific enzymes involved in disease processes positions it as a candidate for drug development targeting infectious diseases. Its interaction with biological systems indicates potential applications in:
- Antimycobacterial therapies : Targeting resistant strains of Mycobacterium tuberculosis.
- Antimicrobial agents : Broad-spectrum applications against various pathogens.
Case Studies
- Study on Antimycobacterial Activity : A study published in a peer-reviewed journal demonstrated that 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol significantly inhibited the growth of Mycobacterium tuberculosis in vitro. The researchers noted its effectiveness against strains resistant to first-line treatments, highlighting its potential as an alternative therapeutic option .
- Enzyme Inhibition Research : Another investigation focused on the compound's mechanism of action as a DprE1 inhibitor. The results indicated that this inhibition could disrupt mycobacterial cell wall synthesis, providing insights into new treatment strategies for tuberculosis .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dihydrobenzo dioxin ring structure can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target compound’s amino-propanol chain contrasts with ester (), triazole (), and diketone () derivatives, impacting polarity and hydrogen-bonding capacity.
- Synthetic Complexity : Compounds like the pyrrolidinyl-carboxamide derivative () require multi-step diastereoselective synthesis, whereas triazole derivatives () are synthesized efficiently via click chemistry.
- Commercial Availability: Methyl ester analogs () and intermediates like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol () are commercially available, suggesting broader accessibility for drug discovery.
Physicochemical and ADMET Properties
Biological Activity
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS No. 613656-44-3) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.25 g/mol
- Purity : Typically >98% in commercial preparations
The biological activity of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Enzyme Inhibition
Recent studies have identified this compound as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to significant antimycobacterial activity, particularly against strains resistant to conventional treatments .
Antimicrobial Activity
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits:
- Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis.
This suggests its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .
Neuroprotective Effects
Research has also indicated that compounds structurally related to 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
